molecular formula C11H13F3N2O3S B14284261 Benzenesulfonic acid, 2-(1-piperazinyl)-5-(trifluoromethyl)- CAS No. 133804-45-2

Benzenesulfonic acid, 2-(1-piperazinyl)-5-(trifluoromethyl)-

Cat. No.: B14284261
CAS No.: 133804-45-2
M. Wt: 310.29 g/mol
InChI Key: CBXCENINGXRLJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 2-(1-piperazinyl)-5-(trifluoromethyl)- is a complex organic compound characterized by the presence of a benzenesulfonic acid group, a piperazine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2-(1-piperazinyl)-5-(trifluoromethyl)- typically involves the reaction of 2-chlorobenzenesulfonic acid with 1-(2-aminoethyl)piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-(1-piperazinyl)-5-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Benzenesulfonic acid, 2-(1-piperazinyl)-5-(trifluoromethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2-(1-piperazinyl)-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug development, where the compound can act as a pharmacophore.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonic acid, 2-(1-piperazinyl)-4-(trifluoromethyl)-
  • Benzenesulfonic acid, 2-(1-piperazinyl)-3-(trifluoromethyl)-
  • Benzenesulfonic acid, 2-(1-piperazinyl)-6-(trifluoromethyl)-

Uniqueness

Benzenesulfonic acid, 2-(1-piperazinyl)-5-(trifluoromethyl)- is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The presence of the piperazine ring further enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

133804-45-2

Molecular Formula

C11H13F3N2O3S

Molecular Weight

310.29 g/mol

IUPAC Name

2-piperazin-1-yl-5-(trifluoromethyl)benzenesulfonic acid

InChI

InChI=1S/C11H13F3N2O3S/c12-11(13,14)8-1-2-9(10(7-8)20(17,18)19)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2,(H,17,18,19)

InChI Key

CBXCENINGXRLJX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)C(F)(F)F)S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.